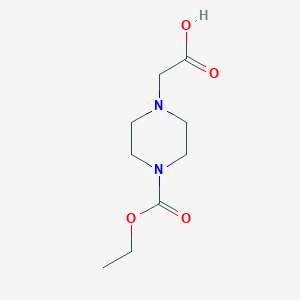
2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid is a chemical compound with the molecular formula C9H16N2O4 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid typically involves the reaction of piperazine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperazine attacks the carbon atom of ethyl chloroacetate, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Piperazine, ethyl chloroacetate
Solvent: Anhydrous ethanol
Catalyst: Sodium hydroxide
Temperature: Room temperature
Time: 24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The reaction mixture is then subjected to purification processes such as crystallization and recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO)
Major Products
Oxidation: 2-(4-(Carboxyl)piperazin-1-yl)acetic acid
Reduction: 2-(4-(Hydroxymethyl)piperazin-1-yl)acetic acid
Substitution: Various substituted piperazine derivatives depending on the nucleophile used
科学的研究の応用
2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, leading to changes in their activity and subsequent modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence neurotransmitter systems and cellular signaling pathways.
類似化合物との比較
2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid can be compared with other similar compounds, such as:
2-(4-(Carboxyl)piperazin-1-yl)acetic acid: Similar structure but with a carboxyl group instead of an ethoxycarbonyl group.
2-(4-(Hydroxymethyl)piperazin-1-yl)acetic acid: Similar structure but with a hydroxymethyl group instead of an ethoxycarbonyl group.
Cetirizine ethyl ester dihydrochloride: A related compound used as an antihistamine.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H16N2O4 |
|---|---|
分子量 |
216.23 g/mol |
IUPAC名 |
2-(4-ethoxycarbonylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C9H16N2O4/c1-2-15-9(14)11-5-3-10(4-6-11)7-8(12)13/h2-7H2,1H3,(H,12,13) |
InChIキー |
IWLIYROOSVJFRG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















